Dihydroprehelminthosporol
Overview
Description
Dihydroprehelminthosporol is a natural organic compound with the molecular formula C15H26O2. It is a yellow crystalline solid, stable at room temperature. This compound is isolated from the fungus Veronaea sp. and exhibits significant cytotoxicity towards human cancer cell lines A549 and SK-OA-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydroprehelminthosporol involves the isolation of the compound from the fungus Veronaea sp the compound can be prepared by extracting it from the fungal culture using organic solvents followed by purification techniques such as chromatography .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation of the fungus Veronaea sp. under controlled conditions to maximize yield. The extraction process would then be scaled up using industrial-grade solvents and purification methods to obtain the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: Dihydroprehelminthosporol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Dihydroprehelminthosporol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a model compound for studying the chemical behavior of sesquiterpenoids and their derivatives.
Biology: The compound’s cytotoxic properties make it a valuable tool for studying cancer cell biology and developing potential anticancer agents.
Medicine: Research into this compound’s mechanism of action could lead to the development of new therapeutic agents for cancer treatment.
Industry: The compound’s unique chemical properties may find applications in the development of new materials or as a precursor for synthesizing other valuable compounds .
Mechanism of Action
Dihydroprehelminthosporol exerts its effects primarily through its cytotoxic activity. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to cell death in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with key signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Isodihydroprehelminthosporol: A closely related compound with similar cytotoxic properties.
Prehelminthosporol: Another related compound with a similar chemical structure but different biological activity.
Prelycopene: A natural product with a similar sesquiterpenoid structure.
Uniqueness: this compound is unique due to its specific cytotoxic activity against certain cancer cell lines and its origin from the fungus Veronaea sp. Its distinct chemical structure and biological properties set it apart from other similar compounds, making it a valuable subject for scientific research .
Biological Activity
Dihydroprehelminthosporol is a bioactive compound primarily isolated from various fungal species, particularly those associated with plant pathogens. This article delves into its biological activities, including its phytotoxic effects, antimicrobial properties, and potential applications in agriculture and medicine.
Chemical Structure and Properties
This compound (C₁₅H₂₆O₂) is a sesquiterpenoid characterized by its unique molecular structure which contributes to its biological activities. It is noted for being a yellow crystalline solid that remains stable at room temperature .
Phytotoxic Activity
This compound exhibits significant phytotoxic effects, making it a compound of interest in agricultural research. It has been studied for its ability to inhibit the growth of various plant species, particularly those affected by fungal pathogens.
Case Studies on Phytotoxicity
- Leaf Spot Assays : In studies involving Bipolaris species, which are pathogens of Johnson grass (Sorghum halepense), this compound was shown to produce lesions similar to those observed in field conditions. The lesions were described as reddish-brown areas surrounded by black circles with chlorotic zones .
- Comparative Toxicity : this compound was tested alongside other compounds and demonstrated comparable toxic effectiveness at concentrations of 25 μg/5 μL, indicating its potential as a natural herbicide .
- Mechanisms of Action : The compound's mode of action includes inhibition of photosynthesis and CO₂ fixation, leading to decreased chlorophyll stability and synthesis. Such mechanisms suggest that this compound can disrupt essential physiological processes in plants, contributing to its phytotoxicity .
Antimicrobial Properties
Beyond its phytotoxic effects, this compound has shown promise as an antimicrobial agent. Its efficacy against various microbial strains highlights its potential for use in both agricultural and clinical settings.
Antimicrobial Activity Data
Research indicates that this compound possesses significant antimicrobial activity against several pathogens:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Penicillium italicum | 6.25 μg/mL |
Colletotrichum gloeosporioides | 1.56 μg/mL |
Bacillus subtilis | 6.25 μg/mL |
Salmonella typhimurium | 3.13 μg/mL |
These results indicate that this compound could be an effective agent against both plant and human pathogens .
Applications in Agriculture and Medicine
The dual action of this compound as both a phytotoxic agent and an antimicrobial compound positions it as a valuable candidate for developing natural herbicides and antimicrobial treatments.
- Natural Herbicides : Given its phytotoxic properties, this compound can be explored as a natural alternative to synthetic herbicides, potentially reducing the environmental impact associated with chemical herbicides.
- Antimicrobial Treatments : Its effectiveness against various microbial strains suggests potential applications in treating infections or as a preservative in agricultural settings.
Properties
IUPAC Name |
[(1R,4R,5R,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUHYMYSGYWGI-FQKPHLNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(C1C(C2=C)CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1[C@H](C2=C)CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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